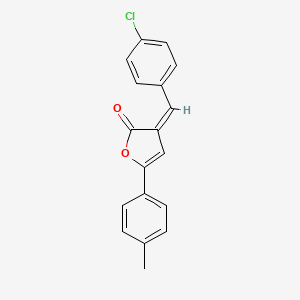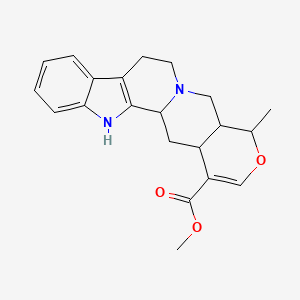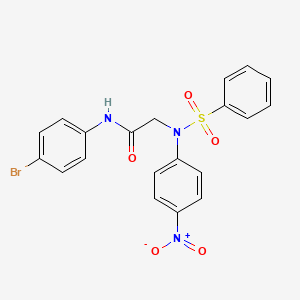![molecular formula C24H22N4 B4998295 2,2'-[3-(3-methylphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4998295.png)
2,2'-[3-(3-methylphenyl)-1,2-propanediyl]bis-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-[3-(3-methylphenyl)-1,2-propanediyl]bis-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBP and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of MBP is not fully understood. However, it has been suggested that MBP may exert its anti-tumor and anti-inflammatory activities by inhibiting the NF-κB signaling pathway. MBP has also been shown to inhibit the replication of the hepatitis B virus by inhibiting the viral reverse transcriptase enzyme.
Biochemical and Physiological Effects:
MBP has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that MBP can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that MBP can inhibit tumor growth and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBP is its high solubility and stability in aqueous solutions, which makes it an ideal candidate for use in drug delivery systems. MBP also exhibits high photoluminescence quantum yield, which makes it a potential candidate for use in OLEDs.
However, one of the limitations of MBP is its relatively high cost of synthesis, which may limit its use in large-scale applications. Additionally, the mechanism of action of MBP is not fully understood, which may limit its potential use in certain applications.
Zukünftige Richtungen
There are several future directions for MBP research. One potential direction is the further study of its anti-tumor and anti-inflammatory activities, with a focus on elucidating its mechanism of action. Another potential direction is the development of MBP-based drug delivery systems for the targeted delivery of drugs to specific tissues or cells.
Additionally, further research is needed to explore the potential use of MBP in material science applications, such as the development of luminescent materials for use in OLEDs. Overall, the potential applications of MBP in various fields make it an interesting compound for future research.
Synthesemethoden
The synthesis of MBP can be achieved using different methods. One of the commonly used methods is the condensation reaction of 3-(3-methylphenyl) propionaldehyde and o-phenylenediamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain pure MBP.
Wissenschaftliche Forschungsanwendungen
MBP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MBP has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use as a drug delivery system due to its high solubility and stability in aqueous solutions.
In material science, MBP has been used as a fluorescent probe for the detection of metal ions in solution. It has also been studied for its potential use as a luminescent material in organic light-emitting diodes (OLEDs) due to its high photoluminescence quantum yield.
Eigenschaften
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)-3-(3-methylphenyl)propan-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4/c1-16-7-6-8-17(13-16)14-18(24-27-21-11-4-5-12-22(21)28-24)15-23-25-19-9-2-3-10-20(19)26-23/h2-13,18H,14-15H2,1H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROOKPHVLDTGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4998214.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4998226.png)
![N-{2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide trifluoroacetate](/img/structure/B4998230.png)
![1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4998236.png)
![methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4998243.png)
![methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4998245.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4998269.png)

![11-(2-isopropoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998276.png)
![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)


![2-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4998305.png)